thietane-3-thiol
Description
Properties
CAS No. |
597580-25-1 |
|---|---|
Molecular Formula |
C3H6S2 |
Molecular Weight |
106.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Thietane 3 Thiol and Its Derivatives
Direct Synthesis Approaches to Thietane-3-thiol
Direct synthetic routes to this compound are not extensively documented in peer-reviewed literature, with many syntheses targeting the more stable precursor, thietane-3-ol. However, methods for the preparation of 3-mercaptothietane have been reported, primarily in patent literature, and plausible chemical transformations from its corresponding alcohol can be inferred from general organic chemistry principles.
One documented approach involves the reaction of 1,3-dichloropropan-2-one. This starting material is first converted to 1-chloro-3-mercaptopropan-2-one. Subsequent reaction steps lead to the formation of thietan-3-one (B1315229), which is then reduced to thietane-3-ol. google.com A more direct, albeit less commonly cited, route involves the reaction of 1-chloro-3-mercaptopropan-2-one to directly afford 3-mercaptothietane. For instance, 1-chloro-3-mercaptopropan-2-ol, derived from the reduction of the corresponding ketone, can be cyclized to yield thietan-3-ol (B1346918). google.com A patent describes the synthesis of 3-mercaptothietane from 1,3-dichloro-2-propanone by reaction with sodium hydrosulfide (B80085), followed by treatment with ammonia (B1221849). The resulting crude product is then distilled to yield pure 3-mercaptothietane. google.com
Another viable, though not specifically demonstrated for this compound, strategy is the conversion of thietane-3-ol to this compound. General methods for the conversion of alcohols to thiols are well-established. One such method involves the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). This reagent is widely used for the thionation of carbonyl compounds but has also been shown to directly convert alcohols into the corresponding thiols. enamine.netrsc.org This transformation proceeds via an intermediate phosphonothioate ester, which then yields the thiol.
Strategies for Thietane (B1214591) Ring Formation Relevant to this compound Precursors
The majority of synthetic efforts are directed towards the construction of the thietane ring itself, often yielding precursors like thietane-3-ol, which can then potentially be converted to this compound.
Intra- and Intermolecular Nucleophilic Thioetherifications
One of the most traditional and widely applied methods for constructing the thietane ring is through nucleophilic substitution reactions. nih.gov These can be categorized as either intermolecular, typically involving a 1,3-difunctionalized propane (B168953) derivative and a sulfide (B99878) source, or intramolecular, involving the cyclization of a γ-halothiol or γ-mercaptoalcohol.
Intermolecular Thioetherification: This approach involves the reaction of a 1,3-dihalopropane or a derivative with two leaving groups at the 1- and 3-positions (e.g., mesylates, tosylates) with a nucleophilic sulfur source, most commonly sodium sulfide (Na₂S). nih.govbeilstein-journals.org This method is particularly suitable for producing 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov
| Starting Material | Sulfur Source | Conditions | Product | Yield | Reference |
| 3,3-Bis(bromomethyl)-1-tosylazetidine | Na₂S | Not specified | 1,6-Thiazaspiro[3.3]heptane (after detosylation) | Not specified | beilstein-journals.org |
| 2,2-Bis(bromomethyl)propane-1,3-diol | Na₂S | Not specified | Thietane-3,3-diyldimethanol | Not specified | nih.gov |
| 1,3-Dimesylate of 2,4-di-O-protected 1,2,3,4-butanetetraol | Na₂S | Refluxing ethanol (B145695) | Protected thietanose | 62% | lookchem.com |
| 1,3-Dibromo-2,2-dimethoxypropane | Na₂S | DMSO, 120 °C, 12 h | 3,3-Dimethoxythietane | 70% | google.com |
Intramolecular Thioetherification: This strategy relies on the cyclization of a molecule already containing both the sulfur nucleophile (or its precursor) and a leaving group at a γ-position. A common precursor is a 3-halo-1-propanethiol or a γ-mercaptoalcohol. The direct cyclization of γ-mercaptoalkanols is considered an efficient route to thietanes. nih.govbeilstein-journals.org
Photochemical Cycloadditions for Thietane Core Construction
Photochemical [2+2] cycloaddition, specifically the thia-Paternò–Büchi reaction, provides an alternative and powerful route for the synthesis of the thietane ring. nih.gov This reaction involves the photo-induced cycloaddition of a thiocarbonyl compound (a thione or thioamide) to an alkene. nih.govacs.org This method is particularly useful for accessing multisubstituted and spirocyclic thietanes. nih.gov A significant challenge is the instability of many thiocarbonyl compounds, which has led to the development of methods for their in situ generation followed by trapping in the cycloaddition reaction. google.com
| Thiocarbonyl Source | Alkene Partner | Conditions | Product | Yield | Reference |
| Thiobenzophenone | Various electron-rich and electron-deficient olefins | UV light (366 nm or 589 nm) | Substituted thietanes | Not specified | nih.govacs.org |
| Phenacyl sulfides (in situ thione generation) | Electron-deficient alkenes | Photochemical domino reaction (Norrish type II/thia-Paternò–Büchi) | Substituted thietanes | Not specified | researchgate.net |
| N-(α,β-Unsaturated carbonyl)thioamides | Intramolecular alkene | Photolysis | Thietane-fused β-lactams | Good | rsc.org |
| Pyrenacyl sulfides (in situ thione generation) | Non-volatile electron-rich alkenes | Visible light (405 nm), 1-acetylpyrene (B1266438) (in situ photocatalyst) | Substituted thietanes | Moderate to good | google.comepo.org |
Ring Expansion Protocols from Three-Membered Sulfur Heterocycles
Ring expansion reactions starting from readily available three-membered heterocycles, such as thiiranes (episulfides) and oxiranes (epoxides), are effective strategies for constructing the four-membered thietane ring.
Both nucleophilic and electrophilic ring expansions of thiiranes have been developed for thietane synthesis. beilstein-journals.orgacs.org One method involves the reaction of thiiranes with dimethyloxosulfonium methylide (generated from trimethyloxosulfonium iodide and sodium hydride). The process includes a nucleophilic ring-opening of the thiirane (B1199164) followed by an intramolecular displacement to form the thietane ring. Current time information in Bangalore, IN. Another approach uses rhodium carbenoids, generated from sulfonium (B1226848) acylmethylides, to induce an electrophilic ring expansion of the thiirane. beilstein-journals.org
| Thiirane Derivative | Reagent(s) | Key Features | Product | Yield | Reference |
| Various thiiranes | Trimethyloxosulfonium iodide, NaH | Nucleophilic ring-opening and intramolecular cyclization | Various thietanes | Not specified | Current time information in Bangalore, IN. |
| 2-Alkylthiiranes | Dimethylsulfonium acylmethylides, Rhodium catalyst | Electrophilic ring expansion via metallocarbenoids | 2-Acyl-4-alkylthietanes | Moderate to good | acs.org |
| Chiral thiirane-2-methanol | 3-Nitrophenol, Mitsunobu conditions | Nucleophilic ring-opening followed by intramolecular substitution | Chiral cis-2,3-disubstituted thietane | Not specified | lookchem.com |
The reaction of oxiranes, particularly those bearing a halomethyl group like chloromethyloxirane (epichlorohydrin), with a sulfur nucleophile is a key method for synthesizing thietane-3-ol, a direct precursor to this compound. beilstein-journals.org The reaction of chloromethyloxirane with hydrogen sulfide in the presence of a base such as barium hydroxide (B78521) is a well-established example. beilstein-journals.orgbeilstein-journals.org The reaction proceeds via nucleophilic attack of the hydrosulfide anion on the less sterically hindered carbon of the oxirane ring, opening the epoxide. A subsequent intramolecular nucleophilic substitution, where the newly formed thiolate displaces the chloride, results in the formation of the thietane-3-ol ring. beilstein-journals.org
| Oxirane Derivative | Sulfur Nucleophile | Conditions | Product | Yield | Reference |
| Chloromethyloxirane | H₂S / Ba(OH)₂ | Not specified | Thietane-3-ol | Not specified | beilstein-journals.orgbeilstein-journals.org |
| 2-(1-Haloalkyl)oxiranes | Ammonium (B1175870) monothiocarbamates | Not specified | Thietane-3-ol derivatives | Low to good | nih.govbeilstein-journals.org |
| 3-Chloro-2-phenylpropylene oxide | H₂S / NaOEt | Reflux | 3-Hydroxy-3-phenylthietane | 35% | cdnsciencepub.com |
| 3-Chloro-2-phenylpropylene oxide | H₂S / Ba(OH)₂ or NaOH | 80 °C, 1 h | 3-Hydroxy-3-phenylthietane | ≤30% | cdnsciencepub.com |
Ring Contraction Methodologies
The synthesis of thietanes through the contraction of larger, five- or six-membered sulfur-containing rings is a less common but viable strategy. beilstein-journals.orgnih.gov One documented example involves the treatment of 3-chloro-2-methylthiolane with water in ethanol or sodium acetate (B1210297) in acetic acid. This reaction proceeds through a thiiranium intermediate, which, after intramolecular nucleophilic substitution and subsequent ring-opening, yields 2-(1-hydroxyethyl)thietane or 2-(1-acetoxyethyl)thietane, respectively. beilstein-journals.org
Another approach is the desulfurization of 1,2-dithiolanes. For instance, reacting the tetrahydropyranyl ester of α-lipoic acid with tris(diethylamino)phosphine (B1199214) results in the formation of 6-thietan-2-ylhexanoic acid. thieme-connect.de Similarly, this method can be applied to other 1,2-dithiolanes to produce the corresponding thietanes. thieme-connect.de Photolysis of α-diazo ketones derived from thiolane-3,4-diones can also induce a Wolff rearrangement, leading to a ring-contracted thietane ester, although yields can be modest. thieme-connect.de
| Starting Material | Reagents | Product | Yield |
| 3-Chloro-2-methylthiolane | H₂O, EtOH or NaOAc, AcOH | 2-(1-Hydroxyethyl)thietane or 2-(1-Acetoxyethyl)thietane | Not specified |
| Tetrahydropyranyl ester of α-lipoic acid | Tris(diethylamino)phosphine, H₃O⁺ | 6-Thietan-2-ylhexanoic acid | 82% thieme-connect.de |
| (R)-3-Propyl-1,2-dithiolane | Tris(diethylamino)phosphine | (R)-2-Propylthietane | Not specified |
| 2,2,5,5-Tetramethylthiolane-3,4-dione α-diazo ketone | MeOH, hν | Methyl 2,2,4,4-tetramethylthietane-3-carboxylate | 28% thieme-connect.de |
This table summarizes various ring contraction methodologies for synthesizing thietane derivatives.
Cyclization Reactions Employing Sulfur Nucleophiles
A primary and widely used method for constructing the thietane ring is through the cyclization of a propane backbone with suitably placed leaving groups, reacting with a sulfur nucleophile. nih.gov The classic approach involves the reaction of 1,3-dihaloalkanes with a sulfide source, such as sodium sulfide (Na₂S). beilstein-journals.orgnih.gov This intermolecular double displacement is effective for producing 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.orgnih.gov For example, 2,2-bis(bromomethyl)propane-1,3-diol reacts with sodium sulfide to form thietane-3,3-diyldimethanol, a precursor for thietanose nucleosides. beilstein-journals.orgnih.gov
Thiourea (B124793) can also serve as the sulfur nucleophile. beilstein-journals.orglibretexts.org In this method, a 1,3-dihaloalkane reacts with thiourea to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thietane. libretexts.orgwikipedia.org For instance, 1-bromo-3-chloropropane (B140262) can be converted to thietane by refluxing with thiourea and sodium hydroxide. thieme-connect.de This approach is also used in the synthesis of more complex thietanes, such as 3-chloromethyl-3-hydroxymethylthietane from 3,3-bis(chloromethyl)oxetane. beilstein-journals.orgnih.gov
The intramolecular cyclization of γ-halo-β-hydroxyalkanethiols is another key strategy. These precursors can be generated in situ from the ring-opening of halomethyloxiranes by a sulfur source like hydrogen sulfide or ammonium monothiocarbamates. beilstein-journals.orgnih.gov The subsequent intramolecular Sɴ2 reaction of the resulting thiolate anion displaces the halide to form the thietane-3-ol ring. beilstein-journals.orgnih.gov
| Precursor | Sulfur Source | Key Intermediate | Product |
| 1,3-Dihaloalkanes | Sodium Sulfide | N/A (Direct cyclization) | Substituted Thietanes beilstein-journals.orgnih.gov |
| 1-Bromo-3-chloropropane | Thiourea, NaOH | Isothiouronium salt | Thietane thieme-connect.de |
| 2-(1-Haloalkyl)oxiranes | Ammonium Monothiocarbamates | γ-Halo-β-hydroxyalkanethiol | Thietane-3-ols beilstein-journals.orgnih.gov |
| Chloromethyloxirane | Hydrogen Sulfide, Ba(OH)₂ | Mercaptoalkanolate | Thietane-3-ol beilstein-journals.orgnih.gov |
This table illustrates cyclization reactions for thietane synthesis using various sulfur nucleophiles.
Utilizing 1,3-Diols as Precursors for Thietane Synthesis
1,3-diols are versatile starting materials for the synthesis of thietanes. A common strategy involves converting the diol into a species with two leaving groups, such as a dimesylate, which can then undergo cyclization with a sulfide source. For example, a dimesylate derived from D-xylose was treated with potassium thioacetate (B1230152) (KSAc) to selectively displace the primary mesylate. Subsequent treatment with a mild base induced intramolecular cyclization to form the thietane ring in high yield. nih.gov
Alternatively, 1,3-diols can be transformed into thietanes via cyclic carbonates (1,3-dioxan-2-ones). Heating these cyclic carbonates with alkali thiocyanates can produce thietanes, in a reaction mechanism analogous to the conversion of oxiranes to thiiranes. acs.orgacs.org
A more direct approach involves the reaction of 1,3-diols with specific reagents to facilitate cyclization. A method developed by a Japanese research group uses dibenzoxazol-2-yl disulfide and a phosphine (B1218219) (e.g., Bu₃P or Ph₃P) to convert 1,3-diols into 2-(3-hydroxyalkylthio)benzoxazoles. beilstein-journals.orgnih.gov These intermediates, upon treatment with a base like potassium hydride (KH), cyclize to afford the corresponding thietanes. beilstein-journals.orgnih.gov
| Precursor | Reagents | Key Intermediate | Product |
| D-xylose-derived dimesylate | 1. KSAc; 2. Mild Base | Monothioacetate | Thietanose derivative nih.gov |
| 1,3-Dioxan-2-ones (from 1,3-diols) | Alkali Thiocyanates | N/A (Proposed isothiocyanate intermediate) | Thietanes acs.org |
| Primary or Secondary 1,3-diols | 1. Dibenzoxazol-2-yl disulfide, Bu₃P; 2. KH | 2-(3-Hydroxyalkylthio)benzoxazole | Thietanes beilstein-journals.orgnih.gov |
This table outlines methods for synthesizing thietanes starting from 1,3-diol precursors.
Application of Thietane-3-one as a Synthetic Intermediate
Thietan-3-one is a valuable and readily available intermediate for the synthesis of this compound and its derivatives. acs.org The most direct conversion to this compound involves the reduction of the ketone functionality.
A common method to obtain the direct precursor, thietan-3-ol, is through the reduction of thietan-3-one using a suitable reducing agent. Sodium borohydride (B1222165) (NaBH₄) in a solvent mixture like dichloromethane (B109758) and methanol (B129727) is effective for this transformation, producing thietan-3-ol in high yield. thieme-connect.degoogle.com Lithium aluminum hydride (LiAlH₄) can also be used for this reduction. thieme-connect.de Once thietan-3-ol is obtained, it can be further functionalized, for example, by converting the hydroxyl group into a better leaving group to allow for substitution with a thiol-containing nucleophile.
Thietan-3-one can also be a starting point for creating 3-substituted-3-hydroxythietanes by reacting it with organometallic reagents like Grignard or organolithium reagents. acs.org The resulting tertiary alcohols can then be further manipulated. For instance, oxidation of these alcohols with agents like m-CPBA yields 3-hydroxythietane-1,1-dioxides, which are precursors to other 3,3-disubstituted thietane dioxides. acs.org
| Precursor | Reagents/Conditions | Product | Yield |
| Thietan-3-one | NaBH₄, DCM/MeOH | Thietan-3-ol | 88% google.com |
| Thietan-3-one | Organometallic Reagents (e.g., Grignard) | 3-Substituted-3-hydroxythietanes | Varies |
| Thietan-3-ol | DMSO, Acetic Anhydride | Thietan-3-one | 24% thieme-connect.de |
| Thietan-3-ol | DMSO, Benzoic Anhydride | Thietan-3-one | 72% thieme-connect.de |
This table showcases the utility of thietan-3-one as a key intermediate in the synthesis of thietane derivatives.
Transition Metal-Catalyzed Thietane Synthesis
While less common than traditional nucleophilic substitution methods, transition metal catalysis offers alternative pathways for thietane synthesis. researchgate.net Research in this area has explored the catalytic transformations of thietanes and their precursors using various metal complexes. researchgate.netacs.org
Cobalt and ruthenium carbonyl complexes have been investigated for the carbonylation and ring expansion of thietanes. acs.org Furthermore, rhodium catalysts have been utilized in the reaction of thiiranes with dimethylsulfonium acylmethylides, which proceeds through a mechanism involving a rhodium-ylide complex to generate functionalized thietanes. beilstein-journals.org
Palladium and copper catalysts are employed in one-pot syntheses that can lead to sulfur-containing heterocycles. rsc.org For example, a Pd/Cu-catalyzed cross-coupling of propargylamines with acyl chlorides, followed by the addition of sodium sulfide, leads to the formation of dihydropyrrole-3-thiones, demonstrating the utility of these catalysts in constructing sulfur-containing rings from acyclic precursors. rsc.org While not a direct synthesis of this compound, these methodologies highlight the potential for transition metal catalysis in the broader field of sulfur heterocycle synthesis.
| Catalytic System | Reaction Type | Precursors | Product Type |
| Rhodium catalyst | Ring Expansion | Thiiranes, Dimethylsulfonium acylmethylides | Functionalized Thietanes beilstein-journals.org |
| Cobalt/Ruthenium Carbonyls | Carbonylation / Ring Expansion | Thietanes | γ-Thiolactones acs.org |
| PdCl₂/CuI | Cross-coupling / Cyclization | Propargylamines, Acyl Chlorides, Na₂S | Dihydropyrrole-3-thiones rsc.org |
This table provides examples of transition metal-catalyzed reactions relevant to the synthesis of thietanes and related sulfur heterocycles.
Derivatization Strategies of the Thiol Moiety in this compound
The thiol group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions, enabling the synthesis of diverse molecular structures.
S-Alkylation Reactions
S-alkylation is a fundamental transformation for thiols, including this compound. jmaterenvironsci.com This reaction involves the formation of a new carbon-sulfur bond, converting the thiol into a thioether (sulfide). The process typically occurs via an Sɴ2 mechanism where the thiol is first deprotonated by a base to form a more nucleophilic thiolate anion (RS⁻). libretexts.orgwikipedia.org This thiolate then attacks an alkyl halide or another electrophile, displacing a leaving group. wikipedia.org
A variety of bases can be used to generate the thiolate, such as sodium hydride (NaH) or sodium hydroxide (NaOH). libretexts.org The choice of alkylating agent can range from simple alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to more complex electrophiles, allowing for the introduction of a wide array of substituents at the sulfur atom.
Recent studies on the synthesis of 3,3-disubstituted thietane dioxides have also explored the alkylation of thiols with 3-hydroxythietane-1,1-dioxide precursors. acs.org Under calcium-catalyzed conditions, various aromatic and aliphatic thiols were successfully alkylated to form 3-sulfanyl thietane dioxides, demonstrating a modern approach to forming C-S bonds on the thietane ring. acs.org
| Thiol Substrate | Alkylating Agent | Base/Catalyst | Product Type |
| General Thiol (RSH) | Primary/Secondary Alkyl Halide | Base (e.g., NaH) | Sulfide (R-S-R') libretexts.org |
| Aromatic/Aliphatic Thiols | 3-Aryl-3-hydroxythietane-1,1-dioxide | Calcium(II) bis(trifluoromethanesulfonimide) | 3-Aryl-3-sulfanylthietane-1,1-dioxide acs.org |
This table describes S-alkylation reactions for the derivatization of thiols, applicable to this compound.
Oxidation Pathways to Sulfoxides and Sulfones
The oxidation of the sulfur atom in the thietane ring of this compound and its derivatives represents a fundamental transformation, yielding the corresponding sulfoxides (thietane-1-oxides) and sulfones (thietane-1,1-dioxides). This process not only alters the electronic properties and geometry of the heterocyclic ring but also significantly influences the compound's chemical reactivity and potential biological activity. The oxidation state of the sulfur atom can be selectively controlled through the choice of oxidizing agent and reaction conditions.
The oxidation of the thietane ring sulfide to a sulfoxide (B87167) introduces a chiral center at the sulfur atom, leading to the potential for cis/trans diastereomers relative to the substituent at the 3-position. The stereoselectivity of this oxidation can be influenced by the nature of the C-3 substituent. thieme-connect.deresearchgate.net For instance, the oxidation of 3-substituted thietanes with reagents capable of hydrogen bonding, such as 3-chloroperoxybenzoic acid (mCPBA), often favors the formation of the cis-sulfoxide. thieme-connect.de Further oxidation of the sulfoxide to the sulfone removes this chirality at the sulfur atom.
A variety of oxidizing agents have been successfully employed for the synthesis of thietane sulfoxides and sulfones. Common oxidants include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like acetic acid, and peroxy acids such as mCPBA. nih.govacs.orgcdnsciencepub.comresearchgate.net The stoichiometry of the oxidant is a critical factor in determining the final product; typically, one equivalent of the oxidizing agent yields the sulfoxide, while an excess (two or more equivalents) leads to the formation of the sulfone. organic-chemistry.orgorganic-chemistry.org
Research has demonstrated that the oxidation of various 3-substituted thietanes can be achieved with high efficiency. For example, thietan-3-ol derivatives are readily converted to the corresponding thietane dioxides using mCPBA. acs.org Similarly, ethyl 2-[5-bromo-2,4-dihydro-3-oxo-2-(thietanyl-3)-1,2,4-triazolyl-4]acetate has been successfully oxidized to the sulfone derivative in high yield using an excess of hydrogen peroxide in glacial acetic acid. nih.gov The oxidation of 3-hydroxy-2-phenylthietane to its 1,1-dioxide has also been reported using mCPBA, which provided better yields than hydrogen peroxide in acetic acid. cdnsciencepub.com
The relative reactivity of cis and trans sulfoxides to further oxidation can differ significantly. It has been observed that trans-sulfoxides are often more readily oxidized to the corresponding sulfones than their cis counterparts. thieme-connect.de This difference in reactivity can sometimes be exploited to obtain pure samples of cis-sulfoxides by selectively oxidizing the trans-isomer in a mixture and then separating the resulting sulfone. thieme-connect.de
The following tables summarize findings from the oxidation of various thietane derivatives, which serve as models for the oxidation of this compound.
Table 1: Oxidation of Thietane Derivatives to Sulfoxides and Sulfones
| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| 3-Aryl-thietan-3-ols | m-CPBA (3.0 equiv) | CH₂Cl₂ | 0 °C to 25 °C, 3.5 h | 3-Aryl-thietan-3-ol-1,1-dioxides | Not specified | acs.org |
| Ethyl 2-[5-bromo-2,4-dihydro-3-oxo-2-(thietanyl-3)-1,2,4-triazolyl-4]acetate | H₂O₂ (10-fold molar excess) | Glacial HOAc | Heating | Ethyl 2-[(5-bromo-2,4-dihydro-3-oxo-2-(1,1-dioxothietanyl-3)-1,2,4-triazolyl-4]acetate | 80 | nih.gov |
| 3-Hydroxy-2-phenylthietane | m-Chloroperbenzoic acid | Not specified | Not specified | 3-Hydroxy-2-phenylthietane-1,1-dioxide | 72 | cdnsciencepub.com |
| 3-Hydroxy-3-phenylthietane | m-Chloroperbenzoic acid or H₂O₂-HOAc | Not specified | Not specified | 3-Hydroxy-3-phenylthietane-1,1-dioxide | Not specified | cdnsciencepub.com |
| Thietane | Nitric acid | Silica gel (solvent-free) | 8 min | Thietane S-oxide | 92 | thieme-connect.de |
Advanced Reaction Mechanisms and Reactivity Studies of Thietane 3 Thiol Analogs
Mechanistic Investigations of Thietane (B1214591) Ring Formation
The construction of the strained four-membered thietane ring can be achieved through several mechanistic avenues. These pathways include nucleophilic cyclizations, the involvement of carbocationic intermediates, and pericyclic sigmatropic rearrangements. Each of these routes offers unique advantages and challenges in the synthesis of thietane-3-thiol analogs.
Nucleophilic Cyclization Mechanisms
Nucleophilic cyclization represents one of the most fundamental and widely employed strategies for the synthesis of thietanes. researchgate.netnih.gov This approach typically involves an intramolecular nucleophilic substitution reaction, where a sulfur-based nucleophile attacks an electrophilic carbon center to form the four-membered ring. researchgate.net A common method is the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates. researchgate.netresearchgate.net
A prevalent variation of this mechanism begins with the nucleophilic opening of a three-membered ring, such as an oxirane, by a sulfur nucleophile. For instance, the reaction of 2-(1-haloalkyl)oxiranes with a sulfur source like ammonium (B1175870) monothiocarbamates leads to the formation of γ-halo-β-hydroxyalkanethiols. thieme-connect.de These intermediates then undergo intramolecular cyclization to yield thietane-3-ols. thieme-connect.de Similarly, chloromethyloxirane reacts with hydrogen sulfide (B99878) in the presence of a base. The hydrogensulfide anion first opens the oxirane ring, and the resulting mercaptoalkanolate then cyclizes to form thietane-3-ol. thieme-connect.desemanticscholar.org
Another key strategy involves the use of 1,3-diols or their derivatives. researchgate.net These precursors can be converted into dimesylates, which then react with a sulfide source, such as sodium sulfide, to yield the thietane ring through a double nucleophilic displacement mechanism. organic-chemistry.org This method has been successfully applied in the synthesis of complex molecules like thietanose nucleosides. researchgate.net The mechanism for the formation of thietane rings from oxiranes with adjacent leaving groups has been proposed to proceed through a nucleophilic ring-opening, followed by intramolecular transesterification and subsequent intramolecular displacement. researchgate.netthieme-connect.de
Table 1: Examples of Nucleophilic Cyclization Mechanisms for Thietane Ring Formation
| Precursor Type | Sulfur Source | Key Intermediate | Product Type | Reference(s) |
|---|---|---|---|---|
| 2-(1-Haloalkyl)oxiranes | Ammonium monothiocarbamates | γ-Halo-β-hydroxyalkanethiol | Thietane-3-ols | thieme-connect.de |
| Chloromethyloxirane | Hydrogen Sulfide / Ba(OH)₂ | Mercaptoalkanolate | Thietane-3-ols | thieme-connect.de |
| 1,3-Dimesylates | Sodium Sulfide (Na₂S) | Dimesylated thiol | Fused Thietanes | researchgate.netorganic-chemistry.org |
| Aziridine-2-methyl tosylate | Ammonium tetrathiomolybdate | Thiolate from ring-opening | Bridged Thietane | researchgate.netthieme-connect.de |
Carbocationic Intermediate Pathways
The formation of thietane rings can also proceed through pathways involving carbocationic intermediates, although this is less common than nucleophilic cyclization due to the inherent strain of the four-membered ring. These reactions are often catalyzed by Lewis or Brønsted acids. wikipedia.org This strategy has been effectively utilized for the synthesis of 3,3-disubstituted thietane dioxides. researchgate.netwikipedia.org
The process typically starts with a precursor bearing a hydroxyl group, such as a thietanol dioxide. wikipedia.org In the presence of an acid catalyst, the hydroxyl group is protonated and eliminated as a water molecule, generating a tertiary carbocation on the thietane ring. wikipedia.orgnih.gov This strained carbocation is then trapped by a suitable nucleophile. A variety of nucleophiles, including arenes, thiols, and alcohols, have been successfully employed to couple with the thietane ring at the 3-position. wikipedia.org
An important consideration in these reactions is the potential for side reactions, such as elimination, which leads to the formation of thiete dioxides. wikipedia.org The choice of reaction conditions, particularly temperature, can be crucial in minimizing the formation of these byproducts. Higher temperatures can favor the desired substitution reaction by allowing the regeneration of the carbocation from the thiete dioxide side product in the presence of an acidic phenol (B47542) nucleophile. wikipedia.org This methodology provides a divergent approach to a range of 3,3-disubstituted thietane derivatives by forming new carbon-carbon, carbon-sulfur, and carbon-oxygen bonds directly on the pre-formed four-membered ring. wikipedia.org
Table 2: Reactions Proceeding Via Carbocationic Intermediates
| Precursor | Catalyst | Nucleophile | Product | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Thietan-3-ol (B1346918) dioxide | Lewis or Brønsted Acid | Arenes | 3-Aryl-thietane dioxide | Friedel-Crafts alkylation | wikipedia.org |
| Thietan-3-ol dioxide | Lewis or Brønsted Acid | Thiols | 3-Thio-thietane dioxide | C-S bond formation | wikipedia.org |
| Thietan-3-ol dioxide | Lewis or Brønsted Acid | Alcohols | 3-Alkoxy-thietane dioxide | C-O bond formation | wikipedia.org |
| 3-Aryl-oxetan-3-ol | Lewis/Brønsted Acid | Various | 3-Aryl-3-substituted-oxetanes | Analogous oxetane (B1205548) chemistry | nih.gov |
Sigmatropic Rearrangements Involving Thietane Transition States
Sigmatropic rearrangements represent a class of pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. wikipedia.org While less common for the initial construction of the thietane ring from acyclic precursors, they are pertinent in the rearrangement and functionalization of thietane derivatives, particularly through ring expansion reactions. These reactions often proceed via the formation of sulfur ylide intermediates. researchgate.net
A notable example involves the reaction of thietanes with carbenes or carbenoids, generated from diazo compounds in the presence of a metal catalyst (e.g., rhodium). The carbene reacts with the sulfur atom of the thietane ring to form a sulfur ylide. This ylide can then undergo a thieme-connect.dewikipedia.org-sigmatropic rearrangement (a Stevens rearrangement) or a researchgate.netwikipedia.org-sigmatropic rearrangement. researchgate.netwikipedia.orgrsc.org In the context of thietane ring expansion, a thieme-connect.dewikipedia.org-sigmatropic rearrangement of the initially formed sulfur ylide leads to a five-membered tetrahydrothiophene (B86538) derivative. wikipedia.org Computational studies have suggested that this thieme-connect.dewikipedia.org-rearrangement proceeds via a diradical pathway. wikipedia.org
Interestingly, the stereoselectivity of these rearrangements can be influenced by the heteroatom. For instance, ring expansion of 2-phenyl oxetane via an oxygen ylide intermediate shows high diastereoselectivity, whereas the analogous reaction of 2-phenyl thietane results in low diastereoselectivity. wikipedia.org This difference is attributed to the different rearrangement mechanisms of the corresponding oxygen and sulfur ylides. wikipedia.org These sigmatropic shifts provide a sophisticated method for transforming thietane rings into larger, functionalized heterocyclic systems.
Table 3: Sigmatropic Rearrangements in Thietane Chemistry
| Reaction Type | Reactants | Intermediate | Product | Key Observation | Reference(s) |
|---|---|---|---|---|---|
| Ring Expansion | Thietane + Metal Carbene | Sulfur Ylide | Tetrahydrothiophene | thieme-connect.dewikipedia.org-Sigmatropic rearrangement | researchgate.netwikipedia.org |
| Ring Expansion | 2-Phenylthietane + Diazoacetate | Sulfur Ylide | 2-Phenyltetrahydrothiophene derivative | Low diastereoselectivity | wikipedia.org |
| General Rearrangement | Allyl Sulfides + Diazoalkanes | Sulfur Ylide | Homoallyl Sulfides | researchgate.netwikipedia.org-Sigmatropic rearrangement (Doyle-Kirmse) | researchgate.net |
Ring-Opening Reactions of Thietanes and this compound Derivatives
The strained four-membered ring of thietanes makes them susceptible to ring-opening reactions under various conditions. This reactivity can be harnessed for the synthesis of diverse sulfur-containing acyclic and heterocyclic compounds. researchgate.net The cleavage of the thietane ring can be initiated by either nucleophiles or electrophiles.
Nucleophile-Induced Ring Cleavage
The carbon-sulfur bonds in the thietane ring can be cleaved by strong nucleophiles. The regioselectivity of the attack is generally governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom adjacent to the sulfur. rsc.org Strong nucleophiles such as organolithium reagents are capable of inducing this ring-opening. For example, treatment of thietane with butyllithium (B86547) results in ring cleavage.
In unsymmetrical thietanes, the regioselectivity of nucleophilic attack follows the general rules for aliphatic three-membered and four-membered heterocycles, where steric factors dominate. thieme-connect.dersc.org The attack occurs at the least substituted carbon, leading to the formation of a thiolate, which can then be trapped with an electrophile. This reactivity is a key feature that makes thietanes useful as synthetic intermediates. researchgate.net The activation of the thietane ring, for instance through coordination to a metal center, can facilitate the ring-opening by nucleophiles.
Table 4: Examples of Nucleophile-Induced Ring Cleavage of Thietanes
| Thietane Derivative | Nucleophile | Product Type | Mechanism | Reference(s) |
|---|---|---|---|---|
| Thietane | Butyllithium | Acyclic Thioether | SN2 attack at carbon | |
| Unsymmetrical Thietane | General Nucleophile (Nu⁻) | Acyclic Thiolate | SN2 attack at less substituted carbon | rsc.org |
| Coordinated Thietane | General Nucleophile (Nu⁻) | Acyclic Thioether | Metal-activated ring-opening |
Electrophile-Mediated Ring Scission
Electrophiles can also promote the ring-opening of thietanes, typically by attacking the nucleophilic sulfur atom. This initial interaction activates the ring towards subsequent reactions. A recently developed method utilizes electrophilic arynes to activate the thietane ring. This process involves a three-component reaction between a thietane, an aryne precursor, and a nucleophile. The electrophilic aryne is proposed to interact with the sulfur atom, facilitating the ring-opening and subsequent trapping by a wide range of nucleophiles (including C, O, S, N, and F-centered nucleophiles). This strategy provides a versatile route to structurally diverse thioethers under mild conditions.
Another example of electrophile-mediated ring scission involves the reaction of thietanes with halogens, such as bromine. The reaction likely proceeds through the formation of a sulfonium (B1226848) salt intermediate, which is then susceptible to nucleophilic attack by the halide ion, leading to a ring-opened product. Similarly, high-valent metal chlorides have been shown to react with thietanes, although in some cases, simple adducts are formed without ring-opening, in contrast to the reactivity observed with smaller thiirane (B1199164) rings. Electrophilic ring expansion of thiiranes to thietanes using rhodium carbenoids has also been reported, where the carbenoid acts as the electrophile. organic-chemistry.org This highlights the general principle of electrophilic activation of the sulfur atom in small-ring heterocycles. organic-chemistry.org
Table 5: Examples of Electrophile-Mediated Ring Scission of Thietanes
| Thietane Derivative | Electrophile | Nucleophile (if any) | Product Type | Mechanism | Reference(s) |
|---|---|---|---|---|---|
| Thietane | Aryne | Various (C, O, S, N, F) | Acyclic Thioethers | Electrophilic aryne activation | |
| Thietane | Bromine (Br₂) | Bromide (Br⁻) | 3-Bromopropyl sulfenyl bromide | Sulfonium intermediate | |
| Thiirane (for comparison) | Rhodium Carbenoid | Intramolecular | Functionalized Thietane | Electrophilic ring expansion | organic-chemistry.org |
Polymerization Chemistry Involving Thietane Monomers and Thiol-Ene Reactions
The strained four-membered ring of thietane and the reactive thiol group in this compound and its analogs make them versatile monomers for various polymerization strategies. These include ring-opening polymerizations, which can be influenced by external conditions like pressure, and radical-mediated thiol-ene reactions, which offer a "click" chemistry approach to polymer synthesis.
High-Pressure Polymerization Studies
High-pressure conditions can significantly influence the polymerization of thietane monomers. The application of high pressure is known to favor reactions with a negative activation volume, which is characteristic of processes involving bond formation and increased molecular ordering, such as polymerization.
Research into the high-pressure polymerization of the parent thietane molecule has shown that it can proceed via an anionic ring-opening mechanism. tandfonline.comtandfonline.com Nucleophilic attack on a carbon atom of the strained ring initiates the process, leading to ring fission and the generation of a propagating thiolate anion. tandfonline.com Studies have demonstrated that using a neutral nucleophile under high pressure can lead to a quantitative yield of high molecular weight polythietane. tandfonline.comtandfonline.com This suggests a significant electrostriction of the solvent in the transition state, contributing to a large, negative activation volume. tandfonline.com
However, the reactivity of substituted thietanes under these conditions can be markedly different. For instance, 3-aryloxy-substituted thietane analogs are much more resistant to nucleophilic ring-opening polymerization, even under high pressure. tandfonline.comtandfonline.com Achieving polymerization with these monomers requires harsher conditions, such as higher pressures and temperatures, and significantly longer reaction times, often resulting in lower yields and lower molecular weight polymers. tandfonline.com
| Monomer | Initiator | Pressure (kbar) | Temperature (°C) | Time | Yield (%) | Molecular Weight (Mw) |
| Thietane | NaI in Acetone | 15 | 25 | 20 hours | 100 | 110,000 |
| 3-Benzyloxythietane | Triphenylphosphine | 15 | 80 | 10 days | 48 | 3,800 |
| 3-(4-Nitrophenoxy)thietane | HMPT | 15 | 80 | 7 days | 55 | 2,700 |
This table presents illustrative data based on findings from high-pressure polymerization studies of thietane and its analogs. tandfonline.com
Radical-Mediated Thiol-Ene Polymerization Kinetics and Mechanisms
Radical-mediated thiol-ene polymerization is a powerful method for polymer synthesis, valued for its high efficiency, lack of by-products, and insensitivity to oxygen, characteristics of a "click" reaction. nih.govwikipedia.org This reaction proceeds via a step-growth mechanism involving the anti-Markovnikov addition of a thiol to an alkene (the "ene"). wikipedia.org
The generally accepted mechanism for the polymerization involving a thiol like this compound and a vinyl monomer proceeds through a two-step radical chain reaction: wikipedia.orgnih.gov
Initiation : A radical initiator generates an initial radical species, which then abstracts the hydrogen atom from the thiol group (S-H) of this compound to form a thiyl radical (R-S•). This step is facilitated by the relatively low bond dissociation energy of the S-H bond. nih.gov
Propagation : The propagation cycle consists of two key steps:
Thiol Addition : The thietane-centered thiyl radical adds across the double bond of the ene monomer. This forms a carbon-centered radical intermediate. nih.gov
Chain Transfer : The newly formed carbon-centered radical abstracts a hydrogen atom from another this compound molecule. This regenerates the thiyl radical and forms the final thioether linkage, completing one cycle of the propagation. wikipedia.orgnih.gov
This alternating sequence of propagation and chain transfer continues, leading to the step-wise growth of the polymer chain. nih.gov Unlike traditional chain-growth polymerizations, this mechanism delays the gel-point conversion and results in more uniform polymer networks. nih.govresearchgate.net The kinetics of the reaction can be influenced by the structure of both the thiol and the ene. For example, electron-rich alkenes like vinyl ethers tend to be highly reactive in these systems. wikipedia.org
| Reaction Step | Description |
| Initiation | A radical initiator (I•) abstracts a hydrogen from the thiol (R-SH). |
| Propagation Step 1 (Addition) | The resulting thiyl radical (RS•) adds to an alkene (CH2=CHR'). |
| Propagation Step 2 (Chain Transfer) | The carbon-centered radical (RS-CH2-C•HR') abstracts a hydrogen from another thiol molecule (R-SH). |
| Overall Propagation | A thioether is formed (RS-CH2-CH2R') and the thiyl radical (RS•) is regenerated. |
This table outlines the fundamental steps in the radical-mediated thiol-ene polymerization mechanism.
Role of Initiator Structure in Thiol-Ene Reactivity
The choice of radical initiator is critical for achieving an efficient and homogeneous thiol-ene polymerization. An ideal initiator should selectively generate thiyl radicals by abstracting a hydrogen from the thiol, rather than adding directly to the ene monomer, which is considered an undesirable side reaction. dergipark.org.trdergipark.org.tr
Theoretical and experimental studies have investigated the effects of different initiator structures on the reaction pathway. Two commonly used initiators are 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) and azobisisobutyronitrile (AIBN). dergipark.org.trdergipark.org.trresearchgate.net
DMPA : Upon photolysis, DMPA forms a benzoyl radical and an unstable dimethoxy radical that further decomposes to a methyl radical. dergipark.org.tr These radicals have a high propensity to abstract a hydrogen atom from the thiol. dergipark.org.tr This makes DMPA a suitable initiator for thiol-ene polymerizations, leading to a homogeneous product, except when used with highly electron-deficient or conjugated monomers where direct addition of the initiator radical to the ene can become competitive. dergipark.org.trresearchgate.net
AIBN : This initiator generates a 2-cyano-2-propyl radical. dergipark.org.tr Studies have shown that this radical has a higher tendency to add directly to the double bond of the ene monomer, competing with the desired hydrogen abstraction from the thiol. dergipark.org.trdergipark.org.tr This can lead to the formation of by-products and a less uniform polymer structure. Therefore, AIBN is generally considered less satisfactory for achieving a clean thiol-ene product. dergipark.org.trresearchgate.net
The compatibility between the initiator and the specific thiol and ene monomers is thus crucial for controlling the polymerization outcome and minimizing side reactions. dergipark.org.tr
| Initiator | Primary Radical(s) Formed | Preferred Reaction Pathway | Potential Side Reaction | General Suitability for Thiol-Ene |
| DMPA | Benzoyl radical, Methyl radical | Hydrogen abstraction from thiol (kHA) | Addition to monomer (ki) | High, except for electron-deficient monomers dergipark.org.trdergipark.org.tr |
| AIBN | 2-cyano-2-propyl radical | Hydrogen abstraction from thiol (kHA) | Addition to monomer (ki) | Low, due to high rate of side reactions dergipark.org.trdergipark.org.tr |
This table compares the characteristics of DMPA and AIBN as initiators for thiol-ene polymerization.
Oxidation and Redox Chemistry of the Thiol Group
The thiol group of this compound is redox-active and can undergo various oxidation reactions. The oxidation state of the sulfur atom can range from -2 in the thiol to +6 in a sulfonic acid. The specific product obtained depends on the nature of the oxidizing agent and the reaction conditions.
Formation of Disulfides
The most common and mildest oxidation reaction of thiols is the formation of a disulfide. libretexts.org This reaction involves the oxidative coupling of two thiol molecules to form a disulfide bridge (-S-S-). chemistrysteps.comlibretexts.org In this process, each sulfur atom is oxidized as it loses a bond to hydrogen and gains a bond to the other sulfur atom. libretexts.org
2 R-SH (Thiol) + [Oxidizing Agent] → R-S-S-R (Disulfide) + Reduced Oxidant
This transformation can be achieved using a variety of mild oxidizing agents. Common reagents include:
Iodine (I₂) masterorganicchemistry.com
Hydrogen peroxide (H₂O₂) researchgate.net
Atmospheric oxygen chemistrysteps.com
Dimethyl sulfoxide (B87167) (DMSO)
The formation of disulfide bonds is a critical reaction in biochemistry, particularly in protein chemistry, where it stabilizes the tertiary structure of proteins through linkages between cysteine residues. libretexts.orgmasterorganicchemistry.com The reaction is reversible; disulfides can be reduced back to thiols using appropriate reducing agents. youtube.com
| Oxidizing Agent | Typical Conditions | Notes |
| Hydrogen Peroxide (H₂O₂) / Iodide | Catalytic amount of NaI, aqueous or organic solvent | Environmentally benign method researchgate.net |
| Iodine (I₂) | Base (e.g., NaOH) in a solvent like methanol (B129727) | A classic method for thiol oxidation masterorganicchemistry.com |
| Oxygen (O₂) | Often requires a catalyst (e.g., metal ions) | Can occur slowly in air |
| SO₂F₂ | Weak base (e.g., Et₃N) | A "redox-click" chemistry approach chemrxiv.org |
This table summarizes common oxidizing agents used for the conversion of thiols to disulfides.
Generation of Sulfonic Acids
Further oxidation of the thiol group under more vigorous conditions leads to the formation of sulfur oxyacids. The thiol can be progressively oxidized first to a sulfenic acid (R-SOH), then to a sulfinic acid (R-SO₂H), and ultimately to a sulfonic acid (R-SO₃H). researchgate.net The formation of sulfonic acid is generally considered an irreversible process in biological contexts. researchgate.net
R-SH + [Strong Oxidizing Agent] → R-SO₃H
The direct conversion of thiols to sulfonic acids or their derivatives (like sulfonyl chlorides) requires strong oxidizing agents. nih.govgoogle.com For example, treating a thiol with an agent like tert-butyl hypochlorite (B82951) can generate a sulfonyl chloride, which can then be hydrolyzed to the corresponding sulfonic acid. nih.gov Other processes may use nitric acid in the presence of co-catalysts. google.com The complete oxidation involves a significant change in the oxidation state of the sulfur atom. This transformation imparts strong acidic properties to the molecule, comparable to sulfuric acid. researchgate.net
| Starting Material | Oxidizing Agent / Reagents | Intermediate(s) | Final Product |
| Thiol (R-SH) | Nitric acid / HBr or Br₂ | Sulfenyl, Sulfinyl species | Sulfonic Acid (R-SO₃H) google.com |
| Thiol (R-SH) | tert-Butyl hypochlorite (t-BuOCl) | Sulfonyl Chloride (R-SO₂Cl) | Sulfonic Acid (R-SO₃H) (after hydrolysis) nih.gov |
| Thiol (R-SH) | Hydrogen Peroxide (H₂O₂) | Sulfenic acid, Sulfinic acid | Sulfonic Acid (R-SO₃H) researchgate.net |
This table illustrates pathways for the oxidation of thiols to sulfonic acids.
This compound in Thiol-Disulfide Exchange Processes
Thiol-disulfide exchange is a fundamental and ubiquitous reaction in chemistry and biology, involving the cleavage of a disulfide bond by a thiolate anion. This process is a nucleophilic substitution (SN2) reaction where a thiolate (RS⁻) attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R''), forming a new disulfide and releasing a different thiolate. nih.govnih.gov The reactivity of a given thiol in this exchange is governed by several factors, most notably the concentration and intrinsic nucleophilicity of its corresponding thiolate anion.
The reactivity of this compound in these exchange processes is of particular interest due to the unique structural feature of its four-membered thietane ring. While direct experimental kinetic data for this compound in thiol-disulfide exchange reactions is not extensively documented in publicly accessible literature, its reactivity can be inferred from established principles of organic chemistry, including the effects of ring strain and the inherent nucleophilicity of sulfur compounds.
A defining characteristic of the thietane ring is its significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle. This strain energy influences the molecule's reactivity. Computational studies on small, strained cyclic disulfides (such as 1,2-dithietanes, the four-membered disulfide ring) have shown that ring strain promotes faster nucleophilic substitution reactions. rsc.org The release of this strain in the transition state of the SN2 reaction lowers the activation energy, thereby accelerating the reaction rate compared to acyclic or less-strained cyclic analogs.
The table below, based on computational data for related cyclic disulfides, illustrates the relationship between ring size, strain energy, and the activation energy for a nucleophilic substitution reaction with a model thiolate. It is expected that this compound would exhibit enhanced reactivity due to similar principles of strain release upon reaction.
| Cyclic Disulfide | Ring Size | Relative Strain Energy (kcal/mol) | Relative Activation Energy (kcal/mol) |
|---|---|---|---|
| 1,2-Dithietane | 4-membered | High | Low |
| 1,2-Dithiolane | 5-membered | Low | High |
| 1,2-Dithiane | 6-membered | Very Low | Very High |
Note: The data presented is illustrative of the general trend observed in computational studies of cyclic disulfides and is meant to infer the expected reactivity of this compound based on the principle of ring strain. Specific values are relative and derived from the findings that smaller, more strained rings exhibit lower activation energies for SN2 attack. rsc.org
In the thiol-disulfide exchange mechanism, the thiolate anion of this compound would act as the nucleophile, attacking the disulfide. The inherent strain of the four-membered ring would likely be released in the resulting transition state, leading to a kinetically favorable pathway. This suggests that this compound and its analogs could be highly effective reagents in processes requiring rapid thiol-disulfide exchange, potentially exceeding the reactivity of unstrained alkyl thiols under similar conditions.
Spectroscopic Characterization Techniques in Thietane 3 Thiol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, including thietane-3-thiol and its derivatives. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopic Analysis of this compound and its Derivatives
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In thietane (B1214591) derivatives, the chemical shifts and coupling patterns of the protons on the four-membered ring are particularly diagnostic. The protons on the carbon atoms adjacent to the sulfur atom typically appear at a different chemical shift compared to the proton on the carbon bearing the thiol group.
For instance, in derivatives of thietan-3-ol (B1346918), the precursor to this compound, the protons on the thietane ring exhibit characteristic signals. acs.org The chemical shifts are influenced by the substituents on the ring and the oxidation state of the sulfur atom. acs.orgnih.gov In many organic molecules, the signal for a thiol proton (–SH) is a singlet, though its chemical shift can be variable and it is D₂O-exchangeable. wikipedia.org The analysis of crude reaction mixtures to determine yields often utilizes ¹H NMR spectroscopy with an internal standard. acs.org
Table 1: Representative ¹H NMR Data for Thietane Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| 3-Hydroxy-3-(p-tolyl)thietane | - | Not specified in abstract | acs.org |
| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | CDCl₃ | 7.42–7.40 (d), 6.98–6.96 (d), 6.81 (s), 4.77 (s), 3.88 (s) | nih.gov |
| 3-(4-Methoxyphenyl)-3-(p-tolylthio)thietane 1,1-dioxide | CDCl₃ | Not specified in abstract | nih.gov |
This table is illustrative. Detailed assignments require specific spectral data which can vary between studies.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. In this compound and its derivatives, the chemical shifts of the carbon atoms in the thietane ring are of primary interest. The carbon atom bonded to the thiol group will have a characteristic chemical shift, as will the carbons adjacent to the sulfur atom.
The chemical shifts in ¹³C NMR are reported in parts per million (ppm) from a reference standard, with the solvent resonance often used as an internal standard. acs.org For complex molecules, complete proton decoupling is commonly employed to simplify the spectrum, resulting in a single line for each chemically non-equivalent carbon atom. acs.orgsavemyexams.com
Table 2: Illustrative ¹³C NMR Data for a Thietane Derivative
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | CDCl₃ | 162.7, 146.7, 133.9, 129.4, 121.5, 114.6, 69.8, 55.5 | nih.gov |
This table is for illustrative purposes. Specific peak assignments to individual carbon atoms require more detailed analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, the most significant IR absorption would be the S-H stretching vibration of the thiol group. This band typically appears in the region of 2550-2600 cm⁻¹. wikipedia.org The presence of a C-S bond also gives rise to characteristic absorptions. In derivatives where the thietane ring has been oxidized, strong absorptions corresponding to the S=O (sulfoxide) or SO₂ (sulfone) groups would be prominent, typically in the 1000-1400 cm⁻¹ region. nih.govcdnsciencepub.com
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Thiol (S-H) | Stretch | 2550 - 2600 | wikipedia.org |
| Sulfone (SO₂) | Symmetric & Asymmetric Stretch | ~1130 & ~1305 | cdnsciencepub.com |
| Carbonyl (C=O) in thietan-3-one (B1315229) | Stretch | Not specified | acs.org |
| Hydroxyl (O-H) in thietan-3-ol | Stretch | ~3410 | cdnsciencepub.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the analysis of this compound, MS would provide the mass of the molecular ion, confirming its elemental composition. The fragmentation pattern can also be diagnostic. For instance, in the mass spectra of thietan-3-ols, the loss of the hydroxyl group to form a carbocation ([M-OH]⁺) is a common fragmentation pathway. acs.orgnih.gov A similar loss of the SH group might be expected for this compound. The fragmentation of the thietane ring itself can also provide structural clues. cdnsciencepub.com
Vibrational Spectroscopy for Conformational Dynamics (e.g., Ring-Puckering Modes)
A key dynamic feature of small heterocyclic rings like thietane is the "ring-puckering" motion, a low-frequency vibration that involves the out-of-plane displacement of the ring atoms. acs.orgnih.gov This motion governs the conformational equilibrium of the ring. Spectroscopic studies on the parent compound, thietane (also known as trimethylene sulfide), provide a foundational model for understanding this dynamic process in its derivatives. High-resolution spectroscopic measurements, including far-infrared and Raman spectroscopy, combined with quantum-chemical calculations, have been used to map the potential energy surface of this ring-puckering mode. acs.orgresearchgate.net
Research using vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy on the thietane cation has successfully characterized the progression of the ring-puckering vibrational mode. acs.orgnih.govresearchgate.net For the neutral thietane molecule in its ground electronic state (S₀), a double-well potential governs the puckering motion, with an experimentally determined interconversion barrier of 274 cm⁻¹ and an equilibrium ring-puckering angle of approximately 26°. acs.orgnih.govebi.ac.uk Upon ionization to the cationic state (D₀), these parameters change significantly, with the barrier decreasing to 48.0 cm⁻¹ and the angle to 18.2°, indicating a more planar conformation for the cation. acs.orgnih.govresearchgate.net This detailed understanding of the parent ring's dynamics is crucial for interpreting the more complex vibrational spectra of substituted thietanes like this compound, where the thiol group may influence the puckering potential.
| Species | Electronic State | Interconversion Barrier (cm⁻¹) | Ring-Puckering Angle (°) | Source |
|---|---|---|---|---|
| Neutral Thietane | S₀ (Ground State) | 274 | 26 | acs.orgnih.govebi.ac.uk |
| Thietane Cation | D₀ (Ground State) | 48.0 | 18.2 | acs.orgnih.govresearchgate.net |
Advanced Spectroscopic Methods for Nanoscale Chemical Analysis (e.g., TERS)
To investigate the chemical properties of this compound at the nanoscale, particularly in the context of surface science and materials chemistry, advanced spectroscopic methods are required. Tip-Enhanced Raman Spectroscopy (TERS) is a powerful technique that combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy, surmounting the diffraction limit of light. beilstein-journals.orgacs.orgresearchgate.net
TERS is particularly well-suited for studying thiol-containing compounds like this compound due to the strong affinity of the thiol group to form self-assembled monolayers (SAMs) on noble metal surfaces such as gold or silver. beilstein-journals.orgchemrxiv.org The TERS technique utilizes a sharp, metal-coated scanning probe tip. researchgate.net When the tip is illuminated by a laser, a localized surface plasmon resonance is excited at the tip's apex, creating a highly confined and intense electromagnetic field. researchgate.net This "nano-torch" effect dramatically enhances the Raman signal from molecules located directly beneath the tip, enabling chemical analysis with nanometer-scale resolution. beilstein-journals.orgresearchgate.net
While specific TERS studies on this compound are not yet prevalent in the literature, the methodology has been successfully applied to other thiolated molecules, demonstrating its capability. beilstein-journals.orgchemrxiv.orgresearchgate.net For this compound, TERS could be used to:
Image the distribution and homogeneity of this compound SAMs on a substrate. beilstein-journals.org
Determine the orientation and conformation of individual molecules on the surface.
Probe local chemical changes or reactions within the monolayer at the nanoscale. researchgate.net
Investigate the interaction between the thietane ring, the thiol group, and the metallic substrate.
The ability of TERS to provide detailed chemical fingerprints from a very small number of molecules makes it an invaluable tool for the future characterization of this compound in nanostructured environments. beilstein-journals.org
| Application Area | Information Obtainable | Significance |
|---|---|---|
| Self-Assembled Monolayers (SAMs) | Molecular distribution, domain formation, and defects. | Understanding surface functionalization and quality of coatings. chemrxiv.org |
| Molecular Orientation | Orientation of the thietane ring and C-S/S-H bonds relative to the surface. | Elucidating the structure of the molecule-substrate interface. |
| Nanoscale Chemical Reactivity | In-situ monitoring of surface reactions (e.g., oxidation, binding events). | Investigating localized chemical processes. researchgate.net |
| Single-Molecule Spectroscopy | Vibrational spectrum of an individual this compound molecule. | Probing heterogeneity and unique molecular environments. researchgate.net |
Computational and Theoretical Investigations of Thietane 3 Thiol Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of molecules like thietane-3-thiol. These methods provide insights into molecular orbital energies, charge distributions, and electrostatic potentials, which are key determinants of chemical behavior.
Recent quantum mechanical calculations have been performed on thietane (B1214591) and its isomers to understand their electronic properties. aip.orgaip.org For instance, calculations using density functional theory (DFT) at the ωB97X-D3/aug-cc-pVTZ level have been employed to determine properties such as ionization energy and dipole polarizability. aip.org For the parent thietane, the calculated ionization energy is approximately 8.46 eV, and the polarizability is around 8.18 ų. aip.org These fundamental properties are influenced by the presence of the sulfur heteroatom and the strained four-membered ring. The introduction of a thiol group at the 3-position would be expected to lower the ionization energy further due to the presence of the additional sulfur lone pair and to increase the molecule's polarity and polarizability.
Studies on the nucleophilic substitution reactions of small-membered heterocycles have shown that both three- and four-membered rings are significantly more reactive than their acyclic counterparts. dtic.milnih.gov Computational analyses at the MP2(Full)/6-31+G(d) level for the reaction of ammonia (B1221849) with thietane indicate a significant rate acceleration that is largely attributable to the relief of ring strain. nih.gov The thiol group in this compound, being nucleophilic itself and also capable of acting as a proton donor, would introduce additional reactive sites and potentially alter the electronic landscape of the ring, thereby influencing its susceptibility to nucleophilic attack.
Furthermore, quantum chemical investigations have been used to study thione-thiol tautomerism in related heterocyclic systems. researchgate.net Although focused on 1,2,4-triazole-3-thione, these studies, often employing methods like HF, B3LYP, and MP2, demonstrate the reliability of computational approaches in determining the relative stabilities of tautomers. researchgate.net For this compound, similar calculations could quantify the energetic landscape of its potential tautomeric forms and rotational isomers of the thiol group.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a powerful tool for investigating the intricate details of reaction mechanisms involving thietane derivatives. These studies provide valuable information on transition state geometries, activation energies, and reaction pathways.
One area of significant investigation is the cycloreversion of thietane radical cations. conicet.gov.aracs.orgnih.gov DFT calculations at the UB3LYP/6-31G* level of theory have shown that these reactions proceed through a stepwise mechanism. conicet.gov.arnih.gov The process is initiated by the breaking of the C2–C3 bond to form a radical cationic intermediate. conicet.gov.arnih.gov From this intermediate, the reaction can proceed through competitive pathways, leading to either cycloreversion products or formal [4+2] cycloadducts, depending on the substituents on the thietane ring. conicet.gov.aracs.org For example, the cycloreversion of the radical cation of a 2,2-diarylthietane derivative was found to be influenced by the nature of the substituents, with different pathways being favored for different substitution patterns. conicet.gov.ar The presence of a thiol group at the 3-position of thietane would likely influence the stability of the radical cation intermediate and the transition states, thereby affecting the branching ratio between different reaction pathways.
DFT has also been employed to study the ring expansion reactions of thietanes. researchgate.netrsc.orgrsc.org For instance, the reaction of thietanes with carbenes to form larger rings like tetrahydrofurans and thiolanes has been investigated. rsc.orgrsc.org These studies reveal that the reaction proceeds via the formation of a sulfur ylide intermediate, followed by a rearrangement that can have a diradical character. rsc.orgrsc.org The stereochemical outcome of these ring expansions is highly dependent on the nature of the heteroatom and the substituents. DFT calculations have been instrumental in explaining the observed differences in stereoselectivity between oxygen and sulfur ylide rearrangements. rsc.org
In the context of DNA photodamage, DFT calculations have been crucial in elucidating the mechanism of formation of the (6-4) photoadduct, which can proceed through a thietane intermediate. nih.govacs.org These calculations, often using functionals like M052X and ωB97XD, help to map out the potential energy surfaces in both ground and excited states, identifying key intermediates and transition states. nih.gov For example, calculations have predicted a barrierless formation of a C–S bond to form the thietane intermediate in the ground state, which then rearranges to the final photoadduct. nih.gov
Conformational Analysis and Ring Strain Energy Calculations
The four-membered thietane ring is not planar but exists in a puckered conformation to alleviate some of the inherent ring strain. Computational methods are essential for characterizing this puckering and quantifying the associated energies.
The conformation of thietane is described by a ring-puckering potential with a double minimum, corresponding to two equivalent puckered conformations. tandfonline.comebi.ac.uk The barrier to inversion between these conformations is a key parameter that has been determined both experimentally and computationally. High-resolution vibrational spectroscopy combined with quantum-chemical calculations has been used to study the ring-puckering vibrational modes of thietane and its cation. ebi.ac.uknih.govresearchgate.net For neutral thietane in its ground electronic state (S₀), the barrier to planarity has been determined to be around 274 cm⁻¹, with a ring-puckering angle of approximately 26°. ebi.ac.uknih.gov Upon ionization to the cation (D₀ state), the ring becomes more planar, with the barrier decreasing significantly to about 48.0 cm⁻¹ and the puckering angle to 18.2°. nih.govresearchgate.net
Table 1: Computed Conformational and Strain Energy Data for Thietane
| Property | Value | Method | Reference |
|---|---|---|---|
| Ring-Puckering Barrier (S₀) | 274 cm⁻¹ | Quantum-Chemical Calculations | ebi.ac.uknih.gov |
| Ring-Puckering Angle (S₀) | 26° | Quantum-Chemical Calculations | ebi.ac.uknih.gov |
| Ring-Puckering Barrier (D₀) | 48.0 cm⁻¹ | Quantum-Chemical Calculations | nih.govresearchgate.net |
| Ring-Puckering Angle (D₀) | 18.2° | Quantum-Chemical Calculations | nih.govresearchgate.net |
| Ring Strain Energy | 20.0 kcal/mol | G3(MP2) | osti.gov |
| Ring Strain Energy | 19.6 kcal/mol | Experimental | dtic.mil |
Molecular Dynamics Simulations of Thietane-containing Systems
While specific molecular dynamics (MD) simulations focusing solely on this compound are not extensively reported in the literature, the principles and methodologies are well-established and can be applied to understand the behavior of this molecule in condensed phases. MD simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational changes, solvation effects, and intermolecular interactions over time.
For a molecule like this compound, MD simulations could be used to study its conformational dynamics in different solvents. This would involve simulating the transitions between the axial and equatorial conformers of the thiol group, as well as the ring-puckering motions of the thietane ring. The results of such simulations would provide insights into the free energy landscape governing these conformational changes and the influence of the solvent on the relative populations of different conformers.
MD simulations are also invaluable for studying the interactions of thietane-containing molecules with biological macromolecules, such as proteins or DNA. For example, in the context of drug design, MD simulations can be used to model the binding of a thietane-containing ligand to its target protein, providing information about the stability of the complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the role of solvent molecules.
Hybrid quantum mechanics/molecular mechanics (QM/MM) MD simulations represent a particularly powerful approach for studying chemical reactions in complex environments. google.com In this method, the reacting species (e.g., this compound and a reaction partner) are treated with a high-level quantum mechanical method, while the surrounding solvent and other environmental components are treated with a more computationally efficient molecular mechanics force field. This approach has been successfully used to study the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution, revealing the crucial role of the solvent in positioning the reactants and stabilizing the transition state. google.com A similar QM/MM approach could be used to investigate the reactivity of the thiol group of this compound in various chemical and biological contexts.
Computational Approaches to Mechanistic Elucidation of Thietane-forming Reactions
Computational chemistry plays a pivotal role in understanding the mechanisms by which thietane rings are formed. Various synthetic strategies have been developed to construct the thietane backbone, and computational studies provide detailed insights into the reaction pathways, intermediates, and transition states involved.
One common route to thietanes is through the intramolecular cyclization of suitable precursors. For example, the synthesis of thietanes from 1,3-diols has been reported, proceeding through a series of steps including the formation of a thioalkoxybenzoxazole intermediate followed by intramolecular cyclization. beilstein-journals.org DFT calculations could be used to model the energetics of this cyclization step, identifying the transition state and determining the activation barrier.
The formation of thietanes from three-membered rings, such as thiiranes, has also been a subject of computational investigation. Ring expansion reactions of thiiranes can lead to thietane derivatives, and theoretical studies can help to elucidate the underlying mechanisms, which may involve ylide intermediates or other reactive species. researchgate.net
A particularly interesting and computationally studied mechanism is the formation of thietane rings from oxiranes. The reaction of chloromethyloxiranes with hydrogen sulfide (B99878), for example, can yield thietane-3-ols. researchgate.net The mechanism for the formation of thietane rings from oxiranes with vicinal leaving groups has been proposed to involve a nucleophilic ring-opening of the oxirane, followed by intramolecular transesterification and subsequent intramolecular displacement to close the four-membered ring. beilstein-journals.orgbeilstein-journals.org Computational modeling of this sequence of reactions would provide a detailed energy profile, confirming the feasibility of the proposed pathway and identifying any potential intermediates.
Furthermore, computational studies have been instrumental in understanding the photochemical formation of thietanes through [2+2] cycloaddition reactions. The reaction of thioenones with olefins, for instance, can yield thietane derivatives with high regio- and stereoselectivity. beilstein-journals.org Theoretical calculations can help to explain the observed selectivity by analyzing the frontier molecular orbitals of the reactants and the potential energy surface of the cycloaddition process.
In Silico Studies for Structure-Activity Relationship Exploration
In silico methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for exploring the structure-activity relationships (SAR) of thietane derivatives and guiding the design of new molecules with desired properties.
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. For thietane derivatives, QSAR models can be developed to predict their activity as, for example, enzyme inhibitors or receptor ligands. These models typically use a set of calculated molecular descriptors that encode various aspects of the molecules' structure, such as their size, shape, electronic properties, and lipophilicity. By analyzing the correlation between these descriptors and the observed activity, it is possible to identify the key structural features that are important for activity. Such studies have been performed for various sulfur-containing heterocycles, providing a framework for application to thietane systems. ijmtst.comsci-hub.se
For instance, a study on a series of thietane homologs investigated their properties using QSAR methods, comparing them to malodorous compounds found in nature. ijmtst.com This type of analysis can help in prioritizing synthetic targets based on predicted characteristics.
Molecular docking is another important in silico technique that is used to predict the binding mode and affinity of a ligand to a biological target, typically a protein. For this compound or its derivatives, docking studies could be used to explore their potential as inhibitors of a particular enzyme. The thietane ring, with its defined three-dimensional structure, can act as a rigid scaffold to position functional groups for optimal interaction with the active site of a protein. The thiol group itself can participate in important interactions, such as hydrogen bonding or coordination to a metal ion in the active site.
SAR studies on thietane derivatives have revealed that modifications to the thietane ring can significantly impact biological activity. For example, the introduction of specific substituents can enhance the interaction of the molecule with its biological target, leading to increased potency. researchgate.net Computational tools like docking and MD simulations can be used to rationalize these experimental SAR findings at a molecular level and to guide the design of new, more potent analogs. The synthesis and biological evaluation of various thietane derivatives, including those with potential anti-HIV activity, have been reported, and SAR exploration is a key component of these studies. nih.gov
Research Applications and Functional Materials Derived from Thietane 3 Thiol
Thietane-3-thiol as a Building Block in Complex Organic Synthesis
The strained thietane (B1214591) ring and the reactive thiol group make this compound and its derivatives versatile intermediates in organic synthesis. researchgate.netresearchgate.netbeilstein-journals.org They serve as precursors for a variety of sulfur-containing compounds and have been utilized in the synthesis of complex natural products. researchgate.netresearchgate.net
Precursor for Sulfur-Containing Heterocycles
Thietanes are valuable starting materials for the synthesis of other sulfur-containing heterocycles through ring-opening and ring-expansion reactions. researchgate.net The inherent ring strain of the four-membered ring facilitates these transformations. Reactions can proceed through various mechanisms, including nucleophilic and electrophilic pathways, to yield five- to eight-membered or even larger heterocyclic systems. researchgate.net For instance, thietanes can be converted to thiophenes, pyrroles, and thiazoles, which are common motifs in biologically active molecules and functional materials. smolecule.com
The reactivity of the sulfur atom in the thietane ring allows for nucleophilic attack on adjacent carbon atoms, leading to substitution reactions. smolecule.com Furthermore, the ring can be opened by strong nucleophiles or electrophiles, resulting in functionalized acyclic sulfur compounds that can be cyclized to form different heterocyclic systems. researchgate.netsmolecule.com
Intermediate in Natural Product Synthesis
The thietane moiety is a structural component of some biologically active natural products. researchgate.netbeilstein-journals.orgresearchgate.net Consequently, this compound and its derivatives are important intermediates in the total synthesis of these and related compounds. For example, thietanose nucleosides, which are sulfur analogues of naturally occurring nucleosides, have shown antiviral activity. beilstein-journals.orgresearchgate.net The synthesis of these complex molecules often involves the strategic introduction of the thietane ring, for which this compound can serve as a key precursor.
The development of stereoselective methods for the synthesis of substituted thietanes is crucial for their application in natural product synthesis, where specific stereochemistry is often required for biological activity. researchgate.net
Development of Advanced Materials and Polymers
The unique properties of the thietane ring have been exploited in the development of advanced materials and polymers with tailored characteristics.
Thietane-based Monomers for Poly(thioether) Production
Thietanes can undergo ring-opening polymerization to produce poly(thioether)s. researchgate.nettu-dresden.de This process can be initiated by various catalysts and offers a route to high molecular weight polymers. tu-dresden.deresearchgate.net Poly(thioether)s are of interest for a variety of applications due to their properties, which can include high refractive indices, good thermal stability, and biocompatibility. researchgate.netnih.gov
Thiol-ene click chemistry is another powerful method for the synthesis of poly(thioether)s, where dithiols are reacted with dienes. tu-dresden.deresearchgate.netresearchgate.net While not directly starting from this compound, this method highlights the importance of the thiol functional group in producing this class of polymers. Thietane-derived dithiols could potentially be used as monomers in such polymerizations. The resulting poly(thioether-ester)s have been investigated for applications such as drug delivery systems. researchgate.net
Table 1: Examples of Thiol and Ene Monomers in Poly(thioether) Synthesis
| Thiol Monomer | Ene Monomer | Polymer Type | Potential Application | Reference |
| 1,4-butanedithiol | 1,3-propylene diundec-10-enoate | Poly(thioether-ester) | Drug delivery | researchgate.net |
| 1,2-ethanedithiol | l-di(3-butenyl) tartrate | Poly(ester-thioether) | Biodegradable materials | nih.gov |
| Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TTT) | Cross-linked poly(thioether) | Self-healing materials | mdpi.com |
| Glycerol-derived trifunctional thiol | Limonene and cysteamine (B1669678) derived diamine | Poly(amide-thioether) | High Tg polymers | nih.gov |
Applications in Electro-optical Materials and Functional Films
Polymers containing sulfur atoms, such as poly(thioether)s, can exhibit interesting electro-optical properties. mdpi.com The high polarizability of the sulfur atom can contribute to a high refractive index, which is a desirable property for materials used in lenses, optical fibers, and other optical components.
Composite films incorporating thiol-ene based polymers have been developed for applications in optoelectronics. mdpi.com For example, a transparent composite film made from a thiol-ene polymer and a conductive polymer (PEDOT:PSS) has been reported for potential use in photovoltaics and touch screens, combining optical transparency with electrical conductivity and self-healing properties. mdpi.com The development of color-tunable films and fiber nanocomposites using thiol click chemistry further demonstrates the versatility of these materials. researchgate.net
Investigative Studies in Agrochemistry and Chemical Biology
The biological activity of thietane-containing compounds has led to their investigation in agrochemistry and chemical biology. google.com Thietane derivatives have been explored for their potential as pesticides. beilstein-journals.orgresearchgate.net
In the field of chemical biology, thietane derivatives are of interest as probes to study biological processes. For example, 3-aminothietane-3-carboxylic acid has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor, indicating the potential of thietane-based compounds to interact with specific biological targets. beilstein-journals.org The unique three-dimensional structure of the thietane ring can influence the binding of these molecules to proteins and other biological macromolecules. researchgate.net
Furthermore, thietane dioxides, which can be synthesized from thietane precursors, are also being explored for their potential in both agricultural and pharmaceutical applications. researchgate.netacs.org
Exploration of Thietane Derivatives as Potential Agrochemicals
The investigation of thietane derivatives has extended into the field of agrochemicals, with research indicating their potential as active ingredients in pesticides. researchgate.netnih.govbeilstein-journals.org The structural features of thietane-based compounds are believed to contribute to their insecticidal properties. This has led to their inclusion in the development of new pest control solutions.
Thietane derivatives have been identified as having potential applications in the creation of novel pesticides and sweeteners. nih.gov The sulfur-containing ring is a key structural motif that may be responsible for their efficacy against certain pests, offering a potential avenue for developing more environmentally selective agrochemicals. For example, a specific thietane derivative, compound 7 (structure not detailed), has been noted for its pesticide activity. researchgate.netnih.govbeilstein-journals.org The exploration of thietane-based structures continues to be an area of interest for discovering new and effective agrochemical agents. cymitquimica.comontosight.ai
Research into Biological Activity of Thietane-containing Structural Motifs (excluding clinical data)
Thietane-containing structural motifs are recognized as important components in pharmacologically active ingredients and are found in some biologically active compounds. researchgate.netnih.gov The inclusion of the four-membered thiaheterocycle can influence the physicochemical properties of a molecule, making it a subject of significant interest in medicinal chemistry. researchgate.netresearchgate.net
Thietane derivatives have demonstrated notable antimicrobial properties in various in vitro studies. ontosight.ai Research has shown that these compounds can be effective against different bacterial strains, suggesting their potential as a basis for new antibacterial agents. The mechanism of action is thought to involve the disruption of bacterial cell membranes and interference with metabolic pathways.
For instance, certain tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives incorporating a β-alanine structure have shown activity. nih.gov Specifically, derivative 2a , which has an ethyl group on the 3rd position of the THTT moiety, exhibited significant in vitro antibacterial activity against Bacillus cereus (Gram-positive) and Serratia rhodnii (Gram-negative). nih.gov Furthermore, β-alanine derivatives 2e and 2f , which possess an aralkyl group, showed antifungal activity against Candida albicans and Fusarium oxysporum. nih.gov Other studies have synthesized new derivatives of 2-thiopyrimidine containing a thietane ring and investigated their antibacterial and antifungal properties. nih.gov
The thietane ring is a key structural feature in several nucleoside analogs with potent antiviral activity. researchgate.netnih.gov These compounds often function by being metabolized into their triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into viral DNA or RNA by viral polymerases, ultimately leading to chain termination and preventing viral replication. nih.gov
Research has shown that 2'-spirothietane uridine (B1682114) derivatives are active against a broad range of viruses. nih.gov These compounds have demonstrated inhibitory effects not only against flaviviruses like Hepatitis C Virus (HCV) and Dengue virus (DENV) but also against alphaviruses such as Chikungunya virus (CHIKV) and Sindbis virus (SINV). nih.govresearchgate.net
In studies on anti-HIV activity, several d- and l-thietanose nucleosides were synthesized and evaluated. nih.gov Among these, the d-uridine analog 23 , d-cytidine analog 24 , d-5-fluorocytidine analog 25 , and l-cytidine (B150697) analog 52 showed moderate anti-HIV activity. nih.gov However, these compounds also exhibited cytotoxicity in PBM and CEM cells. nih.gov
| Compound | Target Virus | Activity Metric (EC₅₀) | Cell Line | Cytotoxicity (CC₅₀) | Source |
|---|---|---|---|---|---|
| d-cytidine analog (24) | HIV-1 | 1.3 µM | PBM cells | Yes | nih.gov |
| d-5-fluorocytidine analog (25) | HIV-1 | 5.8 µM | PBM cells | Yes | nih.gov |
| d-uridine analog (23) | HIV-1 | 6.9 µM | PBM cells | Yes | nih.gov |
| l-cytidine analog (52) | HIV-1 | 14.1 µM | PBM cells | Yes | nih.gov |
| Phosphoramidate (17) | CHIKV, HCV, DENV | Broad activity | Huh-7 cells | > 100 µM | nih.gov |
| 4′-fluoro analogue (18) | CHIKV, HCV, DENV | Improved CHIKV inhibition | Huh-7 cells | > 100 µM | nih.gov |
Thietane derivatives have emerged as a promising class of compounds in anticancer research. researchgate.netnih.govbeilstein-journals.org Their unique structure has been incorporated into molecules designed to inhibit cancer cell growth. japsonline.comresearchgate.net For example, D-ring-modified thia derivatives of the anticancer drugs taxoids and docetaxels contain a thietane moiety. researchgate.netnih.govbeilstein-journals.org
In one study, newly synthesized thietane and thiazinane compounds were evaluated for their cytotoxicity against human cancer cell lines. japsonline.comresearchgate.net The results indicated that all tested compounds showed a concentration-dependent increase in growth inhibition against both human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. japsonline.com Specifically, thietane derivative 6b was found to have the most efficient growth inhibition against both HepG2 and MCF-7 cells. japsonline.com
| Compound | HepG2 (µg/ml) | MCF-7 (µg/ml) | Source |
|---|---|---|---|
| Thietane derivative (6a) | 20 | 20 | japsonline.comresearchgate.net |
| Thietane derivative (6b) | 8.9 | 10.3 | japsonline.comresearchgate.net |
Furthermore, preliminary in vitro assays on compounds analogous to 3-(Methylamino)thietane-3-carbonitrile have shown inhibition of topoisomerase II, a crucial enzyme for DNA replication in cancer cells. vulcanchem.com
The thietane scaffold has been utilized in the design of various enzyme inhibitors. researchgate.neteco-vector.com Molecular docking studies have been employed to predict and understand the binding interactions of thietane-containing molecules with the active sites of target enzymes. eco-vector.com
One area of research involves the development of phosphodiesterase 4 (PDE4) inhibitors, which are relevant for treating inflammatory conditions. eco-vector.com Molecular modeling of thietane-containing 3-methoxy-4-hydroxyphenylmethylidenehydrazides of 2-[3-methylxanthinyl-8-sulfanyl]acetic acids showed that these molecules bind to the same site as the known inhibitor roflumilast, with some compounds showing comparable or even superior binding energies. eco-vector.com
In another study focused on cancer immunotherapy, thietane moieties were incorporated into novel hydroxyamidine derivatives designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a significant therapeutic target. researchgate.netnih.gov A series of new compounds with a thietane group as a polar capping element in the sidechain were synthesized and evaluated for their IDO1 inhibitory activities. researchgate.netnih.gov
Additionally, research on compounds analogous to 3-(Methylamino)thietane-3-carbonitrile suggests they can inhibit topoisomerase II. vulcanchem.com Molecular docking simulations indicated that the methylamino group could form hydrogen bonds within the enzyme's active site. vulcanchem.com
Derivatives of thietane have been synthesized and investigated for their potential to modulate the hemostasis system, specifically for their antiplatelet and anticoagulant effects. researchgate.netnih.gov Previous research into 1-thietanyl-1,2,4-triazole derivatives indicated their promise for creating new biologically active compounds with antiplatelet activity. nih.gov
A study focused on thietane-containing 2-(5-bromo-2,4-dihydro-3-oxo-1,2,4-triazolyl-4)acetate salts revealed significant antiplatelet activity in vitro. researchgate.netnih.gov The structures of the synthesized compounds were confirmed, and their antiplatelet and anticoagulant activities were studied. nih.gov Two compounds, III (a 2-[5-bromo-2,4-dihydro-3-oxo-2-(thietanyl-3)-1,2,4-triazolyl-4]-acetic acid) and VIb (a salt of 2-[5-bromo-2,4-dihydro-3-oxo-2-(1,1-dioxothietanyl-3)-1,2,4-triazolyl-4]acetic acid), demonstrated the most pronounced antiplatelet activity in ADP-induced aggregation tests, with efficacy comparable to acetylsalicylic acid. researchgate.netnih.gov These compounds were also superior to the reference drug in a collagen-induced aggregation test. researchgate.netnih.gov However, the anticoagulant activity of the synthesized compounds was found to be significantly inferior to that of heparin sodium. researchgate.netnih.gov
Role in Olfactory Perception Research
The study of sulfur-containing compounds is critical to understanding olfactory perception, as many of these molecules are known for their potent and distinct odors. Mammalian survival, for instance, can depend on the ultrasensitive detection of volatile sulfur compounds that may signal the presence of predators, depleted oxygen environments, or spoiled food. nih.govbatistalab.com this compound, containing both a cyclic sulfide (B99878) (thietane) and a thiol functional group, embodies two key structures of interest in this research area.
Research has identified specific olfactory receptors (ORs) responsible for detecting such compounds. In humans, the olfactory receptor OR2T11 has been shown to respond to low-molecular-weight thiols and the four-membered cyclic sulfide, thietane. nih.govresearchgate.netwikipedia.org Similarly, a mouse olfactory receptor, MOR244-3, also shows a high response to various thiols. wikipedia.org A pivotal discovery in this field is the role of metal ions, specifically copper, in mediating the response of these receptors. batistalab.comresearchgate.net Studies have demonstrated that the robust activation of the human OR2T11 by odorants like ethanethiol (B150549) and t-butyl thiol requires the presence of ionic copper. nih.govbatistalab.comresearchgate.net This copper-dependency extends to the detection of the thietane ring. nih.govbatistalab.comresearchgate.net It is proposed that thiols and cyclic sulfides bind to a metallo-receptor site, with copper(I) being a likely candidate. batistalab.com
While this compound itself has not been the specific subject of extensive olfactory studies, the research on its constituent functional groups provides a strong basis for its relevance. The structural features of a molecule, such as the alkyl group attached to a thietane ring, significantly affect its detectability by olfactory receptors in a species-specific manner. The human OR2T11 receptor responds to a range of one- to four-carbon thiols and cyclic sulfides, which suggests a compact receptor binding pocket. nih.govbatistalab.comresearchgate.net Given that this compound fits these structural parameters, it serves as a valuable model compound for investigating the mechanisms of sulfur-compound detection in olfactory science.
Coordination Chemistry of Thietane Ligands
The field of coordination chemistry investigates how ligands bind to central metal atoms to form complex structures. Thietanes, as saturated four-membered sulfur-containing heterocycles, are effective ligands in metal complexes. scispace.comosti.gov Unlike the more strained three-membered thiiranes, the thietane ring is stable enough to coordinate to a metal center without immediate ring-opening, primarily through the lone pairs of electrons on the sulfur atom. scispace.comosti.govacs.org
In polynuclear metal carbonyl complexes, thietane can coordinate in two primary modes: as a terminal ligand bound to a single metal atom or as a bridging ligand spanning two metal atoms. scispace.comosti.govacs.org The coordination typically involves the sulfur atom of the thietane ring donating its electron pair to the metal center(s). ebi.ac.uk
The introduction of a thiol group at the 3-position, as in this compound, significantly enhances its potential complexity as a ligand. The thiol group can be deprotonated to form a thiolate (RS⁻), which is an excellent ligand for many metal ions, particularly soft metals like mercury, lead, or copper. wikipedia.orgwikipedia.org This creates the possibility for this compound to act as a bidentate ligand, coordinating to a metal center through both the ring sulfur and the exocyclic thiolato sulfur. Such chelation can form a stable five-membered ring with the metal atom.
Furthermore, this compound could function as a versatile bridging ligand. It could bridge two metal centers using the ring sulfur and the thiolato group, a behavior observed in a thietane-dithiolate complex that bridges two iron atoms. nih.gov This dual functionality makes this compound and its derivatives interesting candidates for synthesizing novel coordination polymers and metal-organic frameworks with unique structural and electronic properties. The coordination of such ligands is confirmed through techniques like infrared and NMR spectroscopy, which can show the deprotonation of the thiol group upon complex formation. sciforum.net
Development of Chemical Sensors and Detection Systems
The development of sensitive and selective chemical sensors is a burgeoning field with applications in environmental monitoring, medical diagnostics, and food safety. mdpi.com The thiol functional group is a cornerstone in the design of many such sensors due to its unique reactivity and strong affinity for certain surfaces. bilkent.edu.trnih.gov this compound, possessing this functional group, is a relevant molecule for the construction of advanced sensing systems.
A primary application of thiols is in the fabrication of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. sigmaaldrich.com The strong, semi-covalent bond formed between sulfur and gold (Au-S) allows alkanethiols to spontaneously form highly ordered, crystalline-like monolayers. sigmaaldrich.com These SAMs can be used to precisely modify the chemical and physical properties of surfaces, forming the basis for a wide range of electronic and biological sensors. nih.govresearchgate.net this compound can be used to form such a SAM, where the thietane moiety would be exposed at the monolayer's surface, allowing for further functionalization or specific interactions.
Beyond surface modification, the thiol group's nucleophilicity is exploited in reaction-based sensors. nih.gov Many fluorescent and colorimetric probes are designed to react specifically with thiols. bilkent.edu.tr These reactions, such as Michael additions or disulfide exchanges, trigger a change in the probe's optical properties, enabling the detection of thiols like cysteine or glutathione (B108866) in biological samples. bilkent.edu.tr this compound can serve as a model compound or a building block in the development of such probes. For example, a sensor molecule could be designed where reaction with the thiol group of this compound displaces a leaving group and activates a fluorophore. The development of such sensors often focuses on achieving high selectivity for thiols over other nucleophiles like amines and ensuring functionality in aqueous, biological environments. bilkent.edu.trnih.gov
Future Research Directions and Emerging Paradigms for Thietane 3 Thiol Chemistry
Sustainable Synthetic Routes and Green Chemistry Initiatives
The development of environmentally benign synthetic methodologies for thietane-3-thiol and its derivatives is a paramount objective for future research. Current synthetic strategies often rely on traditional methods that may involve harsh reagents or produce significant waste. Future efforts are expected to focus on atom-economical reactions, the use of renewable starting materials, and the reduction of hazardous byproducts.
One promising approach involves the catalytic ring expansion of thiiranes. rsc.org For instance, the reaction of thiiranes with trimethyloxosulfonium iodide in the presence of sodium hydride offers a pathway to various thietanes. rsc.org Research into greener catalysts and solvent systems for such transformations is a key area of investigation. The use of water as a solvent or the application of mechanochemistry could significantly improve the environmental footprint of thietane (B1214591) synthesis. beilstein-journals.org
Furthermore, exploring biocatalytic routes for the synthesis of this compound precursors could offer a highly selective and sustainable alternative. While microbial degradation of sulfur heterocycles is known, harnessing enzymatic machinery for the specific construction of the thietane ring is an ambitious but potentially rewarding research direction. researchgate.netnih.gov
Novel Catalytic Systems for Thietane Transformations
The inherent ring strain of the thietane moiety, estimated to be around 80 kJ/mol (19 kcal/mol), makes it susceptible to ring-opening reactions, offering a gateway to a variety of sulfur-containing compounds. acs.org The development of novel catalytic systems to control the regioselectivity and stereoselectivity of these transformations is a significant area for future exploration.
Metal carbonyl complexes, particularly those from the third row of transition elements, have shown promise in the catalytic macrocyclization of thietanes to form thiacrowns. acs.orgnih.gov Future work will likely focus on designing more efficient and selective catalysts, potentially utilizing earth-abundant metals to enhance sustainability. Dirhenium carbonyl complexes have also been investigated for the catalytic cyclooligomerization of thietane. acs.org
Lewis acid and Brønsted acid catalysis are also emerging as powerful tools for thietane transformations. researchgate.netacs.org For example, cobalt-catalyzed carbonylative ring expansion of thietanes can produce thioacetones. researchgate.net Research into asymmetric catalysis to generate chiral thietane derivatives and subsequent ring-opened products will be crucial for applications in medicinal chemistry and materials science. rsc.org
Expanding the Scope of this compound in Medicinal Chemistry Lead Generation (excluding clinical data)
The thietane ring is increasingly recognized as a valuable scaffold in medicinal chemistry, offering a three-dimensional motif that can improve physicochemical properties and provide novel intellectual property. nih.govbenthamdirect.comresearchgate.net this compound, with its reactive handle, is particularly attractive for generating libraries of diverse compounds for lead generation in drug discovery. nih.gov
Future research will likely focus on incorporating the this compound moiety as a bioisosteric replacement for other functional groups to modulate biological activity and pharmacokinetic profiles. benthamdirect.comresearchgate.net For instance, thietane derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. indexcopernicus.comhmjournals.com The synthesis of 3-amino thietane derivatives, which can be accessed from this compound precursors, is an area of active investigation. indexcopernicus.comhmjournals.comresearchgate.net
The development of efficient methods for the synthesis of diverse this compound derivatives will be critical for exploring their potential in various therapeutic areas. researchgate.net This includes the synthesis of spirocyclic and fused-ring systems containing the this compound core.
Integration of this compound into Supramolecular Assemblies
The unique structural features of this compound make it an intriguing building block for the construction of novel supramolecular assemblies. The sulfur atom can act as a coordination site for metal ions, while the thiol group can participate in hydrogen bonding or be functionalized to introduce other recognition motifs.
Future research could explore the use of this compound derivatives in the formation of metallacycles and coordination polymers. nih.gov The controlled self-assembly of these structures could lead to materials with interesting photophysical or catalytic properties. nih.gov The ability to tune the properties of these assemblies by modifying the substituents on the thietane ring is a key advantage.
Furthermore, the integration of this compound into larger host-guest systems, such as those based on crown ethers, cryptands, or calixarenes, could lead to new sensors or molecular machines. cuhimachal.ac.innih.gov The directionality and conformational constraints imposed by the thietane ring could be exploited to achieve highly specific molecular recognition.
Advanced Computational Predictions for Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the properties and reactivity of thietane derivatives. conicet.gov.aracs.orgresearchgate.net Future research will increasingly rely on advanced computational models to guide the rational design of new this compound-based molecules with desired functionalities.
DFT calculations can be used to predict the electronic properties, such as HOMO-LUMO gaps and electron density distribution, which are crucial for understanding reactivity and designing new catalysts. conicet.gov.ar For example, computational studies have been used to analyze the mechanism of cycloreversion of thietane radical cations. conicet.gov.aracs.org
Moreover, computational methods can be employed to predict the binding of this compound derivatives to biological targets, aiding in the lead optimization process in medicinal chemistry. nih.gov Modeling the interactions within supramolecular assemblies can also provide insights into their stability and guide the design of new functional materials.
Investigation of Environmental Chemical Pathways and Degradation Mechanisms
Understanding the environmental fate of this compound and its derivatives is crucial, especially as their applications in pharmaceuticals and agrochemicals expand. cymitquimica.com Heterocyclic compounds, in general, can be persistent environmental pollutants. researchgate.netnih.govmdpi.com
Future research should focus on elucidating the abiotic and biotic degradation pathways of this compound. This includes studying its susceptibility to hydrolysis, oxidation, and photolysis. Investigating the microbial degradation of this compound is particularly important, as microorganisms play a key role in the breakdown of many organic pollutants. researchgate.netnih.govnlc-bnc.ca
Studies on the metabolic pathways in various organisms can help to identify potential degradation products and assess their environmental impact. nih.gov This knowledge is essential for conducting comprehensive environmental risk assessments and developing strategies to mitigate any potential adverse effects.
Q & A
Basic: What methodological considerations are critical for synthesizing thietane-3-thiol with high purity?
Answer:
Synthesis requires strict control of reaction conditions to avoid side reactions. Key steps include:
- Using anhydrous solvents to prevent hydrolysis of reactive intermediates (e.g., thiol groups) .
- Optimizing catalysts (e.g., avoiding transition metals prone to sulfur poisoning) and reaction temperatures to minimize decomposition .
- Purification via column chromatography or recrystallization, validated by NMR and mass spectrometry (MS) to confirm ≥95% purity .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
- Ventilation: Use fume hoods to limit inhalation exposure; local exhaust ventilation is mandatory due to potential respiratory irritation .
- Storage: Keep in a cool, dry, well-ventilated area away from oxidizers. Monitor containers for leaks or degradation .
- Emergency Measures: Immediate decontamination of skin/eyes with water and medical consultation if exposed .
Advanced: How can researchers systematically investigate this compound’s reactivity under varying conditions?
Answer:
- Oxidative Stability: Perform controlled experiments with oxidizing agents (e.g., H₂O₂) to identify decomposition products (e.g., SOₓ, COₓ) via GC-MS or IR spectroscopy .
- pH-Dependent Studies: Monitor thiol-group reactivity in acidic/basic buffers using UV-Vis spectroscopy to track disulfide formation .
- Thermal Analysis: Conduct thermogravimetric analysis (TGA) to assess stability at elevated temperatures .
Advanced: What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?
Answer:
- Matrix Interference: Use derivatization agents (e.g., maleimides) to stabilize thiol groups before HPLC or LC-MS analysis .
- Low Volatility: Employ gas chromatography with sulfur-specific detectors (e.g., FPD) or headspace sampling for volatile derivatives .
- Sensitivity Limits: Enhance detection via fluorescence labeling or electrochemical sensors tailored for thiols .
Advanced: What computational strategies are effective in predicting this compound’s interaction with biological targets?
Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., cysteine proteases) based on the thietane ring’s strain and sulfur electronegativity .
- Molecular Dynamics (MD): Simulate conformational stability in aqueous environments to assess bioavailability .
- DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in drug-design contexts .
Advanced: How should researchers resolve contradictions in reported physicochemical properties of this compound?
Answer:
- Cross-Validation: Replicate studies using standardized methods (e.g., IUPAC protocols) for melting point, solubility, and logP measurements .
- Meta-Analysis: Compare data across peer-reviewed sources, prioritizing studies with detailed experimental conditions .
- Error Source Identification: Investigate batch-to-batch variability (e.g., purity differences) or instrumental calibration discrepancies .
Advanced: What methodologies enable the exploration of this compound’s potential in interdisciplinary applications?
Answer:
- Pharmacological Screening: Conduct in vitro assays (e.g., enzyme inhibition) to evaluate bioactivity, noting the thietane ring’s strain as a structural motif .
- Materials Science: Test its utility as a ligand in metal-organic frameworks (MOFs) via coordination chemistry experiments .
- Environmental Impact: Assess ecotoxicity using Daphnia magna or algal bioassays, despite limited existing data .
Basic: How can researchers assess and maintain the purity of this compound during storage?
Answer:
- Analytical Monitoring: Regularly test samples via HPLC or NMR to detect degradation products (e.g., sulfoxides) .
- Storage Conditions: Use amber glass vials under inert gas (N₂/Ar) to prevent oxidation and moisture ingress .
- Impurity Profiling: Compare MS/MS fragmentation patterns against reference libraries to identify contaminants .
Advanced: What mechanistic studies are needed to elucidate this compound’s role in organosulfur chemistry?
Answer:
- Isotopic Labeling: Use ³⁴S-labeled analogs to trace reaction pathways in nucleophilic substitutions or ring-opening reactions .
- Kinetic Analysis: Employ stopped-flow techniques to measure reaction rates with electrophiles (e.g., alkyl halides) .
- Spectroscopic Trapping: Identify transient intermediates (e.g., sulfenium ions) via low-temperature NMR .
Advanced: How can researchers interpret conflicting spectroscopic data for this compound derivatives?
Answer:
- Multi-Technique Validation: Combine ¹H/¹³C NMR, IR, and Raman spectroscopy to resolve structural ambiguities (e.g., tautomerism) .
- Computational Aids: Compare experimental spectra with density functional theory (DFT)-simulated spectra for alignment .
- Crystallography: Obtain single-crystal X-ray structures to confirm bond lengths and angles in novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
